3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile
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Overview
Description
The compound “3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile” is a type of benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been synthesized and screened for their various biological activities .
Synthesis Analysis
Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . D-Glucose can be used as an efficient C1 synthon in the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy . This method offers broad functional group tolerance .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including “this compound”, is similar to the natural heterocycles purines and pyrimidines . This similarity allows these compounds to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For example, they can react with dimethyl acetylenedicarboxylate to give 3-methoxy-4-oxo-4H-1-thia-4a,9-diaza-fluorene-2-carboxylic acid methyl ester .Scientific Research Applications
Synthesis and Characterization
Benzimidazole derivatives, including the focal compound, are synthesized through various methods, often involving reactions with dimethylamino-substituted compounds or similar structures. These syntheses are crucial for developing novel compounds with potential applications in different scientific fields, including materials science and molecular biology. Notable methods include the reaction of dimethylamino-trimethinium salts with aminobenzimidazole, leading to new benzimidazole derivatives with unique spectral behaviors (Mehranpour & Zahiri, 2014).
Fluorescent Properties and Sensing Applications
Some derivatives exhibit fluorescence, making them suitable for applications as fluorescent markers or sensors. For instance, oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives have been studied for their fluorescent properties, potentially serving as fluorescent whitening agents for textiles (Rangnekar & Rajadhyaksha, 1986).
Antimicrobial and Antitumor Activities
Several benzimidazole derivatives have shown moderate effects against bacterial and fungal species, indicating their potential as antimicrobial agents. Additionally, some compounds have been evaluated for antitumor activities, suggesting their possible use in cancer research and therapy (Abdel‐Aziz et al., 2008; Sarhan et al., 2010).
Novel Ring Systems and Molecular Docking
Research has led to the first synthesis of novel pentaheterocyclic ring systems, such as 1,2,4-triazolo[2",3":6',1']pyrimido[4',5':2,3]pyrido[1,2-a]benzimidazole, showcasing the structural versatility and potential for further functional exploration of benzimidazole derivatives (Elwan, 2004). Molecular docking studies on newly synthesized compounds also provide insights into their potential interactions with biological targets, further expanding their applicability in drug design and discovery (Flefel et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers of the living system . This interaction can lead to a variety of changes in the target, potentially altering its function or activity.
Biochemical Pathways
Benzimidazole derivatives have been associated with a broad range of biological activities, including anticancer, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . These activities suggest that benzimidazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with benzimidazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Future Directions
The future directions for the study of “3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, more research could be done to optimize their synthesis and improve their physical and chemical properties .
properties
IUPAC Name |
3-(dimethylamino)-6-fluoropyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c1-18(2)11-6-7-19-12-5-3-4-10(15)13(12)17-14(19)9(11)8-16/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWIQLLOFIHMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=NC3=C(N2C=C1)C=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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